molecular formula C24H27NO6 B558526 Boc-d-glu-ofm CAS No. 214630-10-1

Boc-d-glu-ofm

Cat. No.: B558526
CAS No.: 214630-10-1
M. Wt: 425.5 g/mol
InChI Key: KSYVYHUPZNONJS-HXUWFJFHSA-N
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Description

Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Boc-d-glu-ofm is widely utilized in solid-phase peptide synthesis due to its ability to selectively protect the amino and carboxyl groups of glutamic acid. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the O-fluoromethyl (Ofm) group protects the side chain carboxyl group. This selective protection allows for precise control over the sequence and modifications of peptides during synthesis.

Key Steps in SPPS :

  • Activation : The this compound is activated using coupling reagents such as HBTU or DIC.
  • Coupling : It is coupled with other protected amino acids on a solid support.
  • Deprotection : After synthesis, the Boc group is removed using acid treatment to yield the free peptide.

Drug Development

This compound has significant implications in drug development, particularly for peptide-based therapeutics. Its incorporation into drug candidates can enhance properties such as stability, solubility, and cell permeability.

Applications in Drug Design :

  • Targeting Specific Proteins : By modifying peptides with this compound, researchers can create compounds that interact selectively with specific proteins or enzymes involved in disease pathways.
  • Therapeutic Strategies : The compound's role in synthesizing biologically active peptides makes it valuable for exploring novel therapeutic strategies for conditions like cancer and neurodegenerative disorders.

Biological Studies

The compound is also employed in various biological studies to investigate protein interactions and enzymatic activities.

Research Focus Areas :

  • Protein-Protein Interactions : Studies using this compound help elucidate mechanisms of protein interactions by forming stable peptide bonds.
  • Enzyme-Substrate Interactions : Its application allows researchers to explore how modifications affect enzyme activity and substrate specificity.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisUsed in SPPS for constructing peptides with precise sequences.Synthesis of cyclic peptides for functional studies
Drug DevelopmentEnhances stability and solubility of peptide-based drugs.Development of insulin analogs
Biological StudiesInvestigates protein interactions and enzymatic functions.Studies on glutamate receptor interactions

Case Studies

  • Peptide Synthesis for Therapeutic Use
    A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. These cyclic peptides were designed to target specific receptors involved in metabolic pathways, highlighting the compound's utility in drug discovery.
  • Investigating Glutamate Signaling
    Research involving this compound has been pivotal in understanding glutamate signaling pathways. By incorporating this compound into peptides that interact with glutamate receptors, scientists have gained insights into its role in neurotransmission and potential implications for neurodegenerative diseases.
  • Ester Insulin Synthesis
    This compound has been successfully applied in synthesizing esterified forms of insulin, which are critical for diabetes research. This application underscores its importance in developing modified insulin analogs that may offer improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of Boc-d-glu-ofm involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fm groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to yield the desired peptide or protein .

Molecular Targets and Pathways: this compound itself does not have direct biological targets but is used to synthesize peptides that can interact with various molecular targets, including enzymes, receptors, and proteins involved in cellular pathways .

Comparison with Similar Compounds

Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.

Biological Activity

Boc-D-Glu-Ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative primarily utilized in peptide synthesis. This compound is notable for its role in the development of peptide-based drugs and therapeutic agents, particularly in insulin synthesis and various biological studies involving protein interactions.

Chemical Structure:

  • Molecular Formula: C24_{24}H27_{27}NO6_{O_6}
  • CAS Number: 214630-10-1

The synthesis of this compound involves several key steps:

  • Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Protection of the Carboxyl Group: The carboxyl group is protected by reacting with 9-fluorenylmethanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

This compound functions as a protected amino acid derivative during peptide synthesis. The protecting groups (Boc and Fm) safeguard the amino and carboxyl groups, respectively, allowing for selective reactions necessary for forming peptide bonds. Upon deprotection, it yields free D-glutamic acid, which can then participate in further biochemical processes .

Biological Applications

  • Peptide Synthesis:
    • Widely used in solid-phase peptide synthesis (SPPS), facilitating the preparation of various peptides and cyclic peptides .
  • Insulin Synthesis:
    • Integral in synthesizing ester insulin, which has significant implications in diabetes research .
  • Drug Development:
    • Employed in developing peptide-based drugs that target specific biological pathways .
  • Biological Studies:
    • Utilized in research involving enzyme-substrate interactions and protein-protein interactions, contributing to our understanding of cellular mechanisms .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Peptide Microarray Production: A study reported an acid-modulated strategy for producing novel peptide microarrays on biosensor interfaces, utilizing this compound as a critical component for achieving high yields (up to 97%) in peptide formation .
  • Corticotropin-Releasing Factor (CRF) Analogs: Research demonstrated that this compound could be effectively incorporated into CRF analogs, enhancing their stability and biological activity. The incorporation led to significant improvements in receptor binding affinity .

Comparative Data Table

The following table summarizes key findings from various studies involving this compound:

Study ReferenceApplicationYield (%)Observations
Peptide Microarray97%High efficiency in coupling reactions using this compound
CRF Analog SynthesisVariesEnhanced receptor binding affinity with modified peptides

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-D-Glu-OFm, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Design multi-variable experiments to test reaction parameters (e.g., temperature, solvent polarity, catalysts) and characterize products using NMR, HPLC, and mass spectrometry. Compare yields and purity metrics across conditions. Use fractional factorial designs to minimize resource use while maximizing data output . For novel compounds, ensure spectral data (¹H/¹³C NMR, IR) and elemental analysis meet journal standards for reproducibility .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) and monitor degradation via HPLC or LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control groups and replicate experiments to address variability . Document deviations and statistical significance in degradation rates .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemical configuration?

  • Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiomeric purity. Cross-validate results using X-ray crystallography if single crystals are obtainable. For journals, provide raw spectral data in supporting information and cite established protocols for comparative analysis .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to study binding affinities and conformational changes. Validate predictions with in vitro assays (e.g., SPR, ITC). Address contradictions between computational and experimental data by refining force-field parameters or testing alternative binding modes .

Q. What strategies resolve contradictory data in this compound’s in vivo pharmacokinetic profiles?

  • Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., animal models, dosing regimens). Use Bland-Altman plots or Cohen’s kappa to assess inter-study agreement. If disparities persist, design follow-up experiments with standardized protocols (e.g., controlled diets, genetically homogeneous models) .

Q. How does this compound’s structure-activity relationship (SAR) compare to its enantiomer or structural analogs?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., side-chain substitutions, protective group variations). Test biological activity in dose-response assays and analyze SAR using Free-Wilson or Hansch analysis. Publish comparative data in tables with p-values and effect sizes, adhering to journal guidelines for clarity .

Q. Methodological Frameworks for Contradiction Analysis

Q. What statistical approaches are recommended for reconciling conflicting results in this compound studies?

  • Answer : Apply mixed-effects models to account for batch variability or inter-lab differences. Use sensitivity analyses to identify outlier data points. For meta-analyses, calculate I² statistics to quantify heterogeneity and employ random-effects models if heterogeneity exceeds 50% .

Q. How to design a study investigating this compound’s role in metabolic pathways without prior mechanistic data?

  • Answer : Use hypothesis-generating approaches like untargeted metabolomics (GC-MS, LC-HRMS) to identify perturbed pathways. Validate findings with targeted assays (e.g., isotope tracing). Frame the research question using PICOT (Population: cell lines; Intervention: this compound exposure; Comparison: untreated controls; Outcome: metabolite levels; Time: 24–72 hrs) .

Q. Compliance and Reporting Standards

Q. What documentation is essential for reproducing this compound synthesis in academic publications?

  • Answer : Include detailed experimental procedures (solvents, catalysts, reaction times), purification methods (e.g., column chromatography gradients), and characterization data. For journals like Beilstein J. Org. Chem., limit main-text experimental details to five compounds; submit extended data as supplementary files .

Q. How to structure a research proposal on this compound’s therapeutic potential for grant applications?

  • Answer : Follow FINER criteria:
  • Feasible : Outline access to synthetic facilities and analytical instruments.
  • Novel : Highlight gaps in existing SAR or mechanistic studies.
  • Ethical : Address animal/cell line ethics approvals.
  • Relevant : Link to disease models (e.g., metabolic disorders).
    Include preliminary data tables and Gantt charts for timelines .

Properties

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVYHUPZNONJS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-d-glu-ofm
Boc-d-glu-ofm

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